ethyl 2-{4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
Description
Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a heterocyclic compound featuring a pyridine ring substituted with chloro (-Cl) and trifluoromethyl (-CF₃) groups at positions 3 and 5, respectively. The pyridine moiety is linked via a methylamino bridge to a 1,2,4-triazol-5-one ring, which is further functionalized with a methyl group at position 3 and an ethyl acetate group at position 1.
Crystallographic studies of analogous compounds (e.g., chlorinated pyridines and triazoles) often employ programs like SHELXL for refinement and ORTEP for visualization, ensuring accurate structural determination .
Properties
IUPAC Name |
ethyl 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N5O3/c1-4-26-11(24)7-22-13(25)23(8(2)20-22)21(3)12-10(15)5-9(6-19-12)14(16,17)18/h5-6H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNKVDKRQPRUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C(=N1)C)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C19H12ClF6N3O2S
- Molecular Weight : 495.83 g/mol
- CAS Number : 860784-00-5
The compound features a unique structure that includes a pyridine ring and a triazole moiety, contributing to its biological activity.
The compound primarily functions as an inhibitor in various biochemical pathways. Its mechanism involves:
- Enzyme Inhibition : Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate has been shown to inhibit specific enzymes that are crucial in metabolic pathways related to inflammation and cancer progression .
- Receptor Modulation : The compound exhibits affinity for various receptors, including those involved in the regulation of glucose metabolism and insulin sensitivity. This suggests potential applications in treating metabolic disorders such as Type 2 diabetes .
Antidiabetic Effects
Research indicates that this compound may enhance insulin sensitivity and glucose uptake in adipocytes, thus presenting a promising avenue for diabetes treatment. In vitro studies demonstrated that it could activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose homeostasis and lipid metabolism .
Anticancer Properties
Preliminary data from cell line studies suggest that ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Diabetes Management : A study involving diabetic rat models showed significant reductions in blood glucose levels following administration of the compound. The results indicated improved insulin sensitivity compared to control groups .
- Cancer Cell Lines : In vitro assays on breast cancer cell lines revealed that treatment with ethyl 2-{4-[...]} led to a marked decrease in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidiabetic | Enhances insulin sensitivity | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Table 2: Chemical Structure Information
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClF6N3O2S |
| Molecular Weight | 495.83 g/mol |
| CAS Number | 860784-00-5 |
Scientific Research Applications
Agricultural Applications
Herbicide Development
This compound has been identified as a key ingredient in the formulation of herbicides. Its active properties make it effective against a range of weeds, particularly in cereal crops. The compound's mechanism of action typically involves inhibiting specific enzymes that are crucial for plant growth, thereby providing a targeted approach to weed management .
Pesticide Formulations
In addition to herbicides, ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate is also utilized in developing pesticides. Its efficacy against various pests enhances crop protection strategies and contributes to sustainable agricultural practices .
Pharmaceutical Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. The presence of the triazole ring in its structure is known to enhance its interaction with biological targets, potentially leading to effective therapeutic agents .
Drug Delivery Systems
The compound's chemical properties allow it to be incorporated into drug delivery systems. Its ability to form complexes with other pharmaceutical agents can improve the solubility and bioavailability of drugs, facilitating better therapeutic outcomes .
Material Science Applications
Polymer Synthesis
Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate can be used as a monomer in the synthesis of polymers with specific properties. These polymers can find applications in coatings, adhesives, and other materials where enhanced durability and resistance to environmental factors are required .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with shared structural motifs:
Table 1: Structural and Functional Comparison
Key Observations
Pyridine vs. Pyrimidine Cores :
- The target compound’s 3-Cl-5-CF₃-pyridine contrasts with chlorimuron ethyl’s pyrimidine ring. Pyridine derivatives often exhibit stronger electron-withdrawing effects, enhancing binding to enzymatic targets (e.g., acetolactate synthase (ALS) in herbicides) .
- The -CF₃ group in the target compound likely improves metabolic stability and lipophilicity compared to -OCH₃ in chlorimuron ethyl .
The 5-oxo group in the triazolone ring could enhance hydrogen-bonding interactions, a feature absent in sulfonylurea-based herbicides like chlorimuron ethyl .
Mode of Action: Sulfonylurea herbicides (e.g., chlorimuron ethyl) inhibit ALS, disrupting branched-chain amino acid synthesis. The target compound’s triazolone-pyridine structure may target similar pathways but with distinct binding kinetics due to its unique substituents . Pyrazophos, a phosphorothioate fungicide, operates via acetylcholinesterase inhibition, a mechanism less likely for the target compound due to the absence of organophosphate groups .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., 339010-63-8) are synthesized via nucleophilic substitution or coupling reactions, suggesting the target compound could be prepared using similar methodologies .
- Biological Activity : The -CF₃ group and triazolone core correlate with broad-spectrum herbicidal or insecticidal activity in analogs, though exact efficacy data for the target compound require further study .
- Environmental Impact : Chlorinated pyridines (e.g., 3-Cl substituents) may raise concerns about persistence, but the -CF₃ group could mitigate degradation, necessitating ecotoxicity assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
